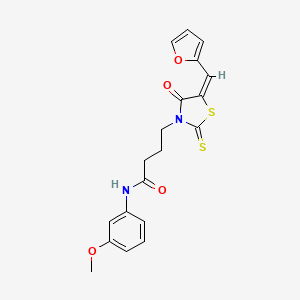
(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)butanamide is a useful research compound. Its molecular formula is C19H18N2O4S2 and its molecular weight is 402.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)butanamide is a complex organic molecule that exhibits potential biological activities due to its unique structural features, including a thiazolidinone ring, a furan moiety, and an aromatic amide. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Structural Characteristics
The molecular formula of the compound is C₁₈H₁₈N₂O₃S, which suggests the presence of nitrogen, oxygen, and sulfur atoms often associated with biological activity. The thiazolidinone structure is particularly noteworthy for its role in various pharmacological activities.
Anticancer Activity
Several studies have indicated that compounds related to thiazolidinones, particularly those containing furan moieties, exhibit significant anticancer properties. For instance:
- Cell Line Studies : Compounds similar to this compound have shown moderate to strong antiproliferative activity in human leukemia cell lines. The activity was found to be dose-dependent and influenced by the structural variations at the C-terminal of the thiazolidinone framework .
- Mechanism of Action : Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction. For example, specific derivatives have been shown to significantly reduce cell viability in various cancer cell lines (IC50 values often below 50 µM) .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Broader Spectrum : Thiazolidinone derivatives have been evaluated for their antibacterial and antifungal activities. Preliminary data indicate that this compound may exhibit effective inhibition against a range of microbial strains.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds is presented in the table below:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Thiazolidinone | Antimicrobial | Simple structure |
| Compound B | Furan derivative | Anticancer | High potency |
| Compound C | Ethoxyphenyl | Anti-inflammatory | Broad spectrum |
| This compound | Thiazolidinone + Furan + Aromatic Amide | Potentially broad-spectrum anticancer and antimicrobial activity | Combination of three active motifs |
Case Studies
- Study on Anticancer Properties : A study synthesized several derivatives based on the thiazolidinone framework, revealing that modifications at specific positions greatly influenced cytotoxicity. The compound this compound was noted for its enhanced activity compared to simpler derivatives .
- Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of various thiazolidinone derivatives against common pathogens. The results indicated that certain modifications led to increased potency against both bacterial and fungal strains .
Propriétés
IUPAC Name |
4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-24-14-6-2-5-13(11-14)20-17(22)8-3-9-21-18(23)16(27-19(21)26)12-15-7-4-10-25-15/h2,4-7,10-12H,3,8-9H2,1H3,(H,20,22)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFQPBAAGUVSSM-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













